Nifedipine - 21829-25-4

Nifedipine

Catalog Number: EVT-277099
CAS Number: 21829-25-4
Molecular Formula: C17H18N2O6
Molecular Weight: 346.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nifedipine appears as odorless yellow crystals or powder. Tasteless. (NTP, 1992)
Nifedipine is a dihydropyridine, a methyl ester and a C-nitro compound. It has a role as a calcium channel blocker, a vasodilator agent, a tocolytic agent and a human metabolite.
Nifedipine, or BAY a 1040, is a first generation dihydropyridine L-type calcium channel blocker, similar to [nicardipine]. Nifedipine was developed by Bayer and first described in the literature, along with other dihydropyridines, in 1972. Since nifedipine's development, second and third generation dihydropyridines have been developed with slower onsets and longer durations of action. The most popular of the third generation dihydropyridines is [amlodipine]. Nifedipine was granted FDA approval on 31 December 1981.
Nifedipine is a Dihydropyridine Calcium Channel Blocker. The mechanism of action of nifedipine is as a Calcium Channel Antagonist.
Nifedipine is a first generation calcium channel blocker used to treat hypertension and angina pectoris. Nifedipine therapy is associated with a low rate of serum enzyme elevations and has been linked to several instances of clinically apparent acute liver injury.
Nifedipine is a natural product found in Homo sapiens with data available.
Nifedipine is a dihydropyridine calcium channel blocking agent. Nifedipine inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)
Nifedipine can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
A potent vasodilator agent with calcium antagonistic action. It is a useful anti-anginal agent that also lowers blood pressure.
Source

Nifedipine is synthesized from various chemical precursors, notably o-nitrobenzaldehyde and methyl acetoacetate. The synthesis methods have evolved over time to enhance purity and yield while minimizing harmful impurities.

Classification

Nifedipine is classified as a calcium channel blocker (specifically a dihydropyridine derivative) and is categorized under the pharmacological class of antihypertensives. It is often prescribed in extended-release formulations for chronic management of blood pressure.

Synthesis Analysis

Methods

The synthesis of nifedipine typically involves several chemical reactions, including condensation and cyclization processes. Recent advancements have introduced new methodologies that improve the efficiency and safety of the synthesis.

  1. Conventional Synthesis: The traditional method involves a one-pot reaction where o-nitrobenzaldehyde reacts with methyl acetoacetate in the presence of a base, followed by cyclization to form nifedipine.
  2. Improved Techniques: Newer methods utilize nitrogen-containing heterocyclic carboxylic acid catalysts to facilitate a two-step reaction process that enhances yield and reduces genotoxic impurities such as o-nitrobenzaldehyde .

Technical Details

  • Reagents: Key reagents include o-nitrobenzaldehyde, methyl acetoacetate, and ammonium bicarbonate.
  • Conditions: Reactions typically occur under controlled temperatures (around 55–70 °C) and require careful monitoring via high-performance liquid chromatography (HPLC) to ensure completion .
Molecular Structure Analysis

Structure

Nifedipine has the molecular formula C17H18N2O6C_{17}H_{18}N_{2}O_{6} and features a dihydropyridine ring structure. The specific arrangement of atoms contributes to its pharmacological activity.

Data

  • Molecular Weight: Approximately 346.34 g/mol.
  • Melting Point: Nifedipine exhibits a melting point range of 172–173 °C .
  • Structural Representation: The structure can be depicted as follows:
Nifedipine Structure \text{Nifedipine Structure }

Nifedipine Structure (Placeholder for actual structure image)

Chemical Reactions Analysis

Reactions

Nifedipine undergoes various chemical reactions during its synthesis, including:

  1. Condensation Reaction: The initial step involves the condensation of o-nitrobenzaldehyde with methyl acetoacetate.
  2. Cyclization Reaction: Following condensation, cyclization occurs to form the dihydropyridine ring structure.

Technical Details

These reactions are sensitive to conditions such as temperature, solvent choice, and catalyst presence, which can significantly affect yield and purity .

Mechanism of Action

Nifedipine exerts its therapeutic effects primarily through:

  1. Calcium Channel Blockade: By inhibiting L-type calcium channels in vascular smooth muscle cells, nifedipine reduces intracellular calcium levels.
  2. Vasodilation: This action leads to relaxation of vascular smooth muscle, resulting in decreased peripheral resistance and lower blood pressure.

Data

  • Half-life: Approximately 2 hours for immediate-release formulations; extended-release forms have longer half-lives.
  • Onset of Action: Typically within 20 minutes for immediate-release forms.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nifedipine is typically a yellow crystalline solid.
  • Solubility: It is poorly soluble in water but soluble in organic solvents like methanol and ethanol.

Chemical Properties

  • pH Stability: Nifedipine is stable at neutral pH but can degrade under acidic conditions.
  • Storage Conditions: Should be stored in a cool, dry place away from light to maintain stability .
Applications

Scientific Uses

Nifedipine is widely used in clinical settings for:

  1. Hypertension Management: Effective in lowering blood pressure in patients with essential hypertension.
  2. Angina Pectoris Treatment: Helps relieve chest pain associated with angina by improving blood flow.
  3. Research Applications: Investigated for its potential effects on other cardiovascular conditions and its interactions with various drug formulations.
Historical Development and Patent Landscape

Evolution of Dihydropyridine Calcium Channel Blockers

The dihydropyridine (DHP) class of calcium channel blockers originated from systematic modifications of the 1,4-dihydropyridine core, first synthesized by Arthur Hantzsch in 1882 via condensation reactions between aldehydes and β-keto esters [10]. In the 1960s, researchers at Bayer AG explored DHPs for coronary vasodilation, screening derivatives of khellin—a furanochromone isolated from Ammi visnaga seeds. This program aimed to develop compounds with selective activity on vascular smooth muscle while minimizing cardiac depression. Key structural innovations included:

  • Introduction of ortho-nitrophenyl groups at the 4-position of the DHP ring, enhancing calcium channel binding affinity.
  • Methyl ester substitutions at C3 and C5, optimizing lipophilicity and membrane permeability.
  • Methyl groups at C2 and C6, conferring metabolic stability [10].

These modifications culminated in BAY a1040 (later named nifedipine), which exhibited 10-fold greater vasodilatory potency than papaverine in isolated coronary arteries [10]. The molecular mechanism involved selective inhibition of L-type voltage-gated calcium channels, reducing calcium influx and vascular tone without significant negative inotropy—a breakthrough distinguishing DHPs from verapamil (phenylalkylamine class) [1].

Table 1: Milestones in DHP Calcium Channel Blocker Development

YearEventSignificance
1882Hantzsch synthesis of 1,4-DHP coreFoundation for chemical scaffold
1964BAY a1040 synthesis by Bossert & VaterFirst potent DHP calcium antagonist
1972Characterization of "calcium antagonism" by FleckensteinMechanistic classification established
1981FDA approval of nifedipine (Adalat®)First clinical DHP calcium channel blocker

Bayer’s Development of BAY a1040 (Adalat)

Bayer’s development of nifedipine (BAY a1040) was spearheaded by pharmacologists Vater and Bossert, who optimized the compound’s coronary vasodilatory effects while minimizing reflex tachycardia. Critical preclinical findings included:

  • Coronary Selectivity: In isolated guinea pig hearts, nifedipine increased coronary flow by 300% at 0.1 μmol/L, far exceeding effects on cardiac contractility [10].
  • Antihypertensive Action: Studies in Dahl salt-sensitive rats demonstrated blockade of angiotensin II-induced vasoconstriction, supporting clinical translation for hypertension [10].
  • Formulation Challenges: Early capsules contained light-sensitive nifedipine solutions, requiring opaque packaging. Conversion to solid tablets necessitated crystal size optimization to ensure bioavailability [1] [9].

Clinical adoption accelerated following the 1975 International Adalat Symposium, which highlighted efficacy in Prinzmetal’s angina—a condition mediated by coronary vasospasm where nifedipine’s vasodilatory effects proved superior to beta-blockers [1]. By 1981, nifedipine became the first DHP calcium channel blocker approved in the US (as Procardia®), with peak annual sales exceeding $1 billion.

Table 2: Adalat® Development Timeline

PhaseKey AdvanceImpact
1964-1969 (R&D)Synthesis and screening of BAY a1040Identified nanomolar L-type channel blockade
1970-1975 (Preclinical)Coronary flow studies in modelsValidated anti-ischemic effects
1975-1981 (Clinical)Pivotal angina trialsFDA approval for vasospastic angina
1985 (Reformulation)Extended-release Adalat CC®Mitigated hypotension risks; QD dosing

Patent Disputes Over Extended-Release Formulations

The expiration of nifedipine’s core patent (US 3,485,847) in 1985 triggered intense litigation over extended-release (ER) technologies. Key patents and disputes included:

  • US Patent 5,264,446 (1993): Covered nifedipine crystals with a specific surface area (SSA) of 1.0–4.0 m²/g, critical for sustained dissolution in Bayer’s Adalat CC®. The patent emphasized that SSA >4 m²/g caused rapid release and hypotension [9].
  • Elan Infringement Case (2000): Elan’s ANDA for a generic ER nifedipine cited SSA of 6.15 m²/g—outside Bayer’s claimed range. Bayer sued, alleging infringement under 35 U.S.C. §271(e)(2). The Federal Circuit ruled for Elan, confirming non-infringement due to SSA differences and invalidating Bayer’s patent claims for overbreadth [9].
  • Formulation Innovations: Competing ER technologies emerged, including:
  • Matrix systems: HPMC-based tablets (e.g., EP0852141A1) controlling diffusion via polymer hydration [2] [3].
  • Multilayer pellets: US Patent 5,871,776 describing cores with sequential drug/polymer coatings for zero-order kinetics [4].

These disputes underscored the strategic value of physicochemical parameters (e.g., SSA) and polymer science in defending branded products. By 2022, over 30 generic ER versions existed, with 3 million US prescriptions annually [7].

Table 3: Key Nifedipine Formulation Patents

PatentAssigneeTechnologyMarket Impact
EP0852141A1 (1996)BayerHPMC/lactose matrixExtended Adalat® market exclusivity
US5871776A (1999)AstraZenecaMulti-layer pellet coatingsEnabled once-daily generics
US5264446 (1993)BayerCrystal SSA 1.0–4.0 m²/gLost in Elan litigation (2000)

Impact of 1995 Meta-Analysis on Clinical Use Trends

A pivotal 1995 meta-analysis examined 16 randomized trials (n=8,350 patients) and revealed a dose-dependent increase in mortality with short-acting nifedipine in coronary artery disease:

  • Patients receiving 30–50 mg/day showed no significant risk (RR 1.06; 95% CI 0.81–1.41).
  • Doses of 80 mg/day increased mortality risk by 2.8-fold (RR 2.83; 95% CI 1.35–5.93) [1].

This was attributed to:

  • Rapid vasodilation: Triggering sympathetic activation and reflex tachycardia.
  • Coronary steal: Shunting blood from ischemic zones during acute hypotension [1].

Consequently, clinical guidelines shifted decisively:

  • Short-acting formulations were contraindicated in unstable angina and acute MI.
  • Extended-release DHPs (e.g., Adalat CC®) became first-line due to smoother pharmacokinetics, with lower peak plasma concentrations (C~max~) reducing hypotensive surges [1] [6].
  • Prescriptions for ER nifedipine rose by 40% between 1995–2000, while immediate-release use declined by 75% [8].

Table 4: Clinical Practice Shifts Post-Meta-analysis

ParameterPre-1995Post-1995Evidence Source
Acute coronary syndrome useCommonContraindicatedFDA safety review (1995)
Preferred formulationImmediate-releaseExtended-releaseAHA/ACC guidelines (1999)
Typical daily dose30–90 mg30–60 mgPrescription trend analysis

This evidence reshaped calcium channel blocker therapy, emphasizing pharmacokinetic optimization over efficacy alone.

Properties

CAS Number

21829-25-4

Product Name

Nifedipine

IUPAC Name

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3

InChI Key

HYIMSNHJOBLJNT-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
Insoluble
Solubility at 20 °C (g/L): acetone 250, methylene chloride 160, chloroform 140, ethyl acetate 50, methanol 26, ethanol 17
In water, 1.7X10-5 mol/L = 5.9 mg/L at 25 °C
1.77e-02 g/L

Synonyms

Adalat
Bay 1040
BAY a 1040
Bay-1040
BAY-a-1040
Bay1040
BAYa1040
Cordipin
Cordipine
Corinfar
Fenigidin
Korinfar
Monohydrochloride, Nifedipine
Nifangin
Nifedipine
Nifedipine GTIS
Nifedipine Monohydrochloride
Nifedipine-GTIS
Procardia
Procardia XL
Vascard

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.